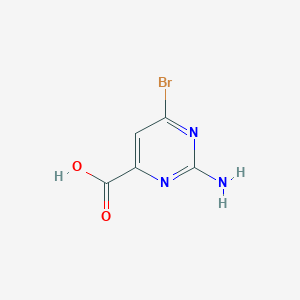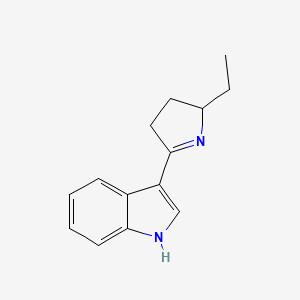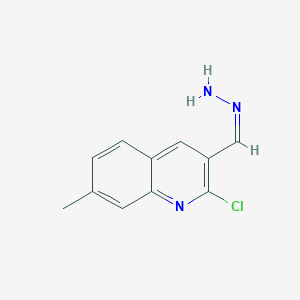
2-Chloro-3-(hydrazonomethyl)-7-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(hydrazonomethyl)-7-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their extensive biological activities, including antifungal, antibacterial, antitumor, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(hydrazonomethyl)-7-methylquinoline can be achieved through a one-pot reaction involving (E)-2-chloro-3-(hydrazonomethyl)-7,8-dimethylquinoline and a substituted carbaldehyde in glacial acetic acid and methanol as solvents . This method employs microwave irradiation to accelerate the reaction rate and reduce product impurities .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis is a promising approach for large-scale production due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(hydrazonomethyl)-7-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the hydrazonomethyl group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(hydrazonomethyl)-7-methylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(hydrazonomethyl)-7-methylquinoline involves its interaction with cellular targets, leading to the inhibition of key biological pathways. For instance, in cancer cells, the compound can induce cell cycle arrest and upregulate cell cycle-regulating proteins such as p27 kip1 . This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(hydrazonomethyl)-7,8-dimethylquinoline: Similar in structure but with an additional methyl group.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with a formyl group instead of a hydrazonomethyl group.
Uniqueness
2-Chloro-3-(hydrazonomethyl)-7-methylquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives . Its hydrazonomethyl group is particularly important for its antimicrobial and anticancer properties .
Properties
Molecular Formula |
C11H10ClN3 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
(Z)-(2-chloro-7-methylquinolin-3-yl)methylidenehydrazine |
InChI |
InChI=1S/C11H10ClN3/c1-7-2-3-8-5-9(6-14-13)11(12)15-10(8)4-7/h2-6H,13H2,1H3/b14-6- |
InChI Key |
NQTGNYMESFGZPL-NSIKDUERSA-N |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N\N)Cl |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate](/img/structure/B11887855.png)

![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)
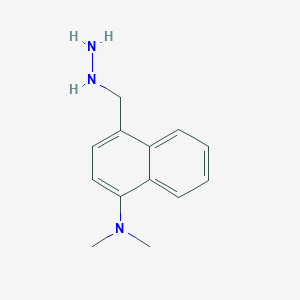
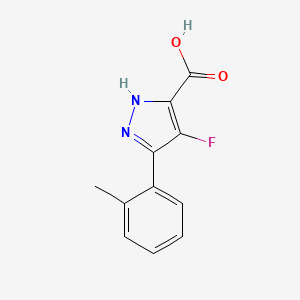
![9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B11887907.png)


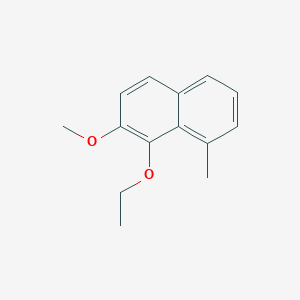

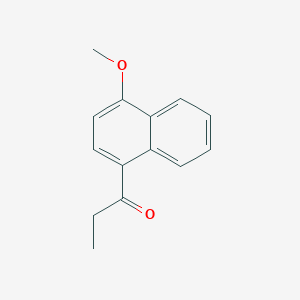
![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)
